Neodymium(III) isopropoxide

Vue d'ensemble

Description

Neodymium(III) Isopropoxide Description

This compound [Nd(OiPr)3] is a chemical compound that has been studied for its potential use in various applications, including catalysis for polymerization processes. A novel catalyst system composed of this compound and methylaluminoxane (MAO) has been shown to be highly effective in isoprene polymerization, producing polyisoprene with high cis-1,4 stereoregularity and a high molecular weight .

Synthesis Analysis

The synthesis of neodymium(III) complexes has been explored in several studies. For instance, neodymium(III) phosphinidene complexes have been synthesized from a neodymium(III) phosphinidene iodide through metathesis reactions, resulting in complexes with different ligands . Additionally, neodymium(III) dithiophosphates have been prepared by reacting NdCl3.6H2O with ammonium dithiophosphates in distilled water . These synthesis methods contribute to the understanding of how this compound can be manipulated and used in various chemical processes.

Molecular Structure Analysis

The molecular structure of neodymium(III) complexes has been characterized using techniques such as single-crystal X-ray diffraction. For example, the structure of a neodymium(III) complex with dimethyl phosphate showed a polymeric arrangement with each Nd(III) center surrounded by six oxygen atoms in a pseudo-octahedral environment . Other studies have reported the crystal and molecular structures of neodymium(III) complexes with different coordination numbers and geometries, such as octa-coordinated dodecahedron geometry in bis(benzamide)tris(O,O'-diisopropyl dithiophosphato)neodymium(III) .

Chemical Reactions Analysis

The chemical behavior of neodymium(III) complexes during reactions has been observed in various studies. The hydrolysis equilibria of the neodymium(III) ion have been studied, revealing the formation of species such as Nd(OH)2+, Nd2(OH)24+, and Nd6(OH)126+ in dilute solutions . The reaction of this compound with MAO in isoprene polymerization has been analyzed, showing that the catalyst activity increases with the [Al]/[Nd] ratio and temperature, and the polymerization proceeds in the first order with respect to the monomer concentration .

Physical and Chemical Properties Analysis

The physical and chemical properties of neodymium(III) complexes have been extensively characterized. The luminescence properties of neodymium(III) oxide nanocrystals dispersed in composite thin films have been studied, showing intense up-conversion emission and strong room-temperature photoluminescence emission at 1064 nm . Thermal properties of some neodymium(III) complexes have been investigated using thermal analysis, indicating the loss of coordinated molecules at specific temperatures and the formation of thermally stable neodymium oxide . The spectral characteristics of neodymium(III) complexes have been characterized using various spectroscopic methods, including visible spectrophotometry, UV-visible, IR, 1H NMR, and 31P NMR, providing insights into the coordination environments and ligand interactions [1, 7, 9].

Applications De Recherche Scientifique

1. Electrochromism and Structure Analysis

- Electrochromic Properties : Research on bis(phthalocyaninato)neodymium(III) has explored its electrochromic properties, with a focus on the role of a central neodymium ion and its interactions with phthalocyanine ligands (Tsutsui et al., 1980).

2. Reactivity and Compound Synthesis

- Synthesis of Derivatives : The reaction between neodymium chips and isopropanol leading to the formation of polynuclear neodymium(III) oxoisopropoxide and its reactivity has been a subject of study, providing insights into the synthesis of complex neodymium compounds (Poncelet & Hubert-Pfalzgraf, 1989).

3. Extraction and Separation Techniques

- Enhancement of Metal Extraction : Research has focused on the extraction of neodymium ions using hollow fiber supported liquid membrane (HFSLM) techniques for higher efficiency and purity, essential in the production of neodymium magnets (Kittisupakorn et al., 2018).

4. Electrodeposition and Material Properties

- Electrodeposition Studies : Studies have investigated the electrodeposition of neodymium from ionic liquids at elevated temperatures, contributing to the understanding of neodymium's electrochemical behavior and potential applications in various technologies (Kondo et al., 2012).

5. Structural and Mesomorphic Analysis

- Analysis of Alkanoates : The structural and thermal behavior of neodymium(III) alkanoates have been examined, revealing insights into the coordination and mesomorphic properties of these compounds (Binnemans et al., 2000).

6. Applications in Electronics

- Dielectric Resonator Antenna : Neodymium-doped barium titanate thin films have been studied for their potential use in dielectric resonator antennas, demonstrating the utility of neodymium compounds in advanced electronic applications (Rejab et al., 2011).

Mécanisme D'action

Target of Action

Neodymium(III) isopropoxide, also known as Nd(OiPr)3, is primarily used as a catalyst in organic synthesis reactions . It facilitates the establishment of new bonds between molecules by supplying energy to the reaction .

Mode of Action

As a catalyst, this compound accelerates the rate of chemical reactions without being consumed in the process . It lowers the activation energy barrier, allowing the reaction to proceed more efficiently. Specifically, it is used in the living polymerization and block copolymerization of ε-caprolactone .

Biochemical Pathways

It is known that it plays a crucial role in the polymerization of dienes, vinyl monomers, and ε-caprolactone . The resulting polymers have various applications in the field of materials science.

Result of Action

The primary result of this compound’s action is the formation of new polymers through the process of polymerization . These polymers can have a wide range of properties depending on the specific conditions of the reaction, making this compound a versatile tool in materials science.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

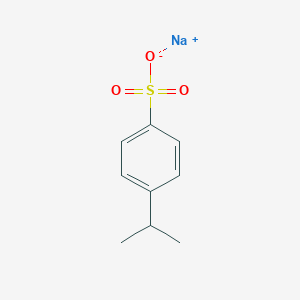

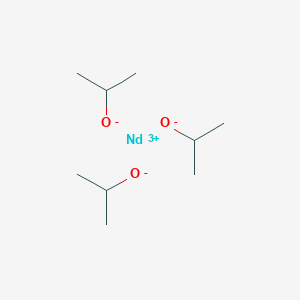

neodymium(3+);propan-2-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C3H7O.Nd/c3*1-3(2)4;/h3*3H,1-2H3;/q3*-1;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZHUIQPXRWTHNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

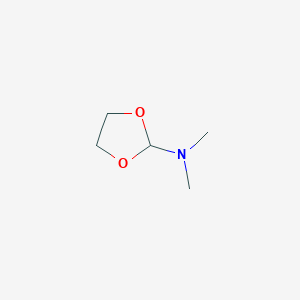

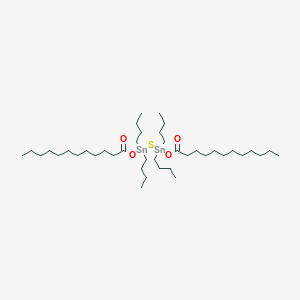

CC(C)[O-].CC(C)[O-].CC(C)[O-].[Nd+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21NdO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370139 | |

| Record name | Neodymium(III) isopropoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19236-15-8 | |

| Record name | Neodymium(III) isopropoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Neodymium(III) i-propoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Propanedioic acid, [(trimethylsilyl)methyl]-, diethyl ester](/img/structure/B100812.png)